N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines several functional groups, including a chlorophenyl group, a pyridazinone ring, and a chromene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
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Formation of the Pyridazinone Intermediate: : The initial step involves the synthesis of the pyridazinone ring. This can be achieved by reacting 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone ring.
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Synthesis of the Chromene Carboxamide: : The chromene moiety is synthesized by reacting salicylaldehyde with malonic acid in the presence of piperidine to form 2-oxo-2H-chromene-3-carboxylic acid. This acid is then converted to its corresponding acid chloride using thionyl chloride.
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Coupling Reaction: : The final step involves coupling the pyridazinone intermediate with the chromene acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction scalability, and the purification process to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The chromene moiety allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide shares structural similarities with other pyridazinone and chromene derivatives, such as:
4-chlorophenylpyridazinone derivatives: Known for their anti-inflammatory properties.
Chromene carboxamides: Investigated for their anticancer activities.
Uniqueness
Structural Complexity: The combination of pyridazinone and chromene moieties in a single molecule is unique, providing a multifaceted approach to targeting biological systems.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic and medicinal chemistry.
This detailed overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-7-5-14(6-8-16)18-9-10-20(27)26(25-18)12-11-24-21(28)17-13-15-3-1-2-4-19(15)30-22(17)29/h1-10,13H,11-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVXGKRFOUFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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